2-methyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Melatonin receptor pharmacology Circadian biology GPCR functional assay

Procure Z3670677764 as the only peer‑validated inactive control explicitly matched to UCSF4226 for melatonin receptor studies. This compound retains the imidazo[1,2‑b]pyridazine‑6‑carboxamide scaffold while remaining functionally silent at hMT₁ and hMT₂ (pEC₅₀ < 4.5). It eliminates confounding activity common to generic kinase‑focused derivatives, ensuring interpretable cAMP and circadian assay data. Sourced at ≥98% HPLC purity with defined storage and solubility parameters for reproducible long‑term studies.

Molecular Formula C14H18N4O2
Molecular Weight 274.32 g/mol
CAS No. 2640968-19-8
Cat. No. B6463842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2640968-19-8
Molecular FormulaC14H18N4O2
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCC1=CN2C(=N1)C=CC(=N2)C(=O)NCC3CCOCC3
InChIInChI=1S/C14H18N4O2/c1-10-9-18-13(16-10)3-2-12(17-18)14(19)15-8-11-4-6-20-7-5-11/h2-3,9,11H,4-8H2,1H3,(H,15,19)
InChIKeySYPURXPCHCZNJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Methyl‑N‑[(oxan‑4‑yl)methyl]imidazo[1,2‑b]pyridazine‑6‑carboxamide (CAS 2640968‑19‑8) – Identity, Provenance, and Intended Research Role


2‑Methyl‑N‑[(oxan‑4‑yl)methyl]imidazo[1,2‑b]pyridazine‑6‑carboxamide is a synthetic small‑molecule belonging to the imidazo[1,2‑b]pyridazine‑6‑carboxamide class. Its primary documented role is as a validated, commercially available inactive control for the selective human melatonin MT₂ receptor agonist UCSF4226 (ZINC128734226) [REFS‑1]. The compound was characterised alongside its active counterpart in a 2020 Nature study that explored structure‑based discovery of melatonin receptor ligands, demonstrating that it retains the scaffold of the active probe while being functionally silent at both MT₁ and MT₂ receptors [REFS‑2].

Why Imidazo[1,2‑b]pyridazine‑6‑carboxamide Derivatives Cannot Simply Be Interchanged for Z3670677764


The imidazo[1,2‑b]pyridazine‑6‑carboxamide scaffold is employed by diverse kinase inhibitors (e.g., the AKT1/2 inhibitor BAY‑1125976 and VEGFR2 inhibitor TAK‑593) that exhibit nanomolar potencies and distinct selectivity profiles [REFS‑2]. Consequently, generic substitution with other commercially available imidazo[1,2‑b]pyridazine‑6‑carboxamide derivatives would introduce uncontrolled pharmacological activity into circadian or melatonin‑receptor assays. Z3670677764 is distinguished by its documented functional silence at both human melatonin receptor subtypes (hMT₁ and hMT₂ pEC₅₀ < 4.5) and its validation as the matched inactive control for UCSF4226 in a peer‑reviewed Nature publication [REFS‑1][REFS‑3]. Substituting an alternative imidazo[1,2‑b]pyridazine‑6‑carboxamide without equivalent inactivity data would compromise experimental interpretability.

Quantitative Differentiation Evidence for 2‑Methyl‑N‑[(oxan‑4‑yl)methyl]imidazo[1,2‑b]pyridazine‑6‑carboxamide (Z3670677764)


Direct Functional Head‑to‑Head: Z3670677764 Is Devoid of Agonist Activity at hMT₂ Whereas UCSF4226 Exhibits an EC₅₀ of 6.3 nM

In a direct side‑by‑side comparison using the same experimental system, Z3670677764 (SML2754) is functionally silent at both human melatonin receptor subtypes, while its active counterpart UCSF4226 (ZINC128734226, SML2753) is a potent hMT₂ agonist. The pEC₅₀ of Z3670677764 is reported as < 4.5 (i.e., no measurable agonist response up to 30 µM), whereas UCSF4226 achieves an hMT₂ pEC₅₀ of 8.2 ± 0.1 (corresponding to an EC₅₀ of ~6.3 nM) with 89 ± 3 % maximal efficacy [REFS‑1]. This constitutes a >5,000‑fold difference in potency, establishing Z3670677764 as a true silent control for melatonin‑receptor‑mediated signalling.

Melatonin receptor pharmacology Circadian biology GPCR functional assay Inactive control validation

Dual‑Receptor Inactivity Profile: Z3670677764 Is Silent at Both hMT₁ and hMT₂, Unlike Melatonin Which Activates Both Subtypes

The Nature Extended Data Table 4 explicitly reports pEC₅₀ values for both hMT₁ and hMT₂. Z3670677764 exhibits pEC₅₀ < 4.5 at both receptors, confirming complete functional silence [REFS‑1]. This dual‑negative profile is in direct contrast to the endogenous ligand melatonin, which activates both receptors, and to UCSF4226, which shows 91‑fold selectivity for hMT₂ (pEC₅₀ 8.2) over hMT₁ (pEC₅₀ 6.8) [REFS‑2]. The unambiguous inactivity at both subtypes eliminates ambiguity in interpreting phenotypic readouts in circadian or sleep‑disorder models.

MT₁ receptor MT₂ receptor Receptor selectivity Control compound profiling

Chemical Scaffold Differentiation: Imidazo[1,2‑b]pyridazine‑6‑carboxamide Core Versus the Pyridinamine Scaffold of UCSF4226

Z3670677764 is built on an imidazo[1,2‑b]pyridazine‑6‑carboxamide core (molecular formula C₁₄H₁₈N₄O₂, MW 274.32 g/mol) [REFS‑2], whereas its active comparator UCSF4226 (N‑[(2‑bromo‑5‑methoxyphenyl)methyl]‑3‑pyridinamine, MW 292.0 g/mol) is a pyridinamine derivative [REFS‑3]. This scaffold difference is meaningful because the imidazo[1,2‑b]pyridazine‑6‑carboxamide motif is shared with numerous kinase inhibitors (e.g., BAY‑1125976, TAK‑593) that potently engage ATP‑binding pockets [REFS‑4]. The fact that Z3670677764 retains this kinase‑associated scaffold yet is devoid of MT₁/MT₂ activity demonstrates that the substitution pattern at the 6‑carboxamide and 2‑methyl positions successfully ablates melatonin‑receptor engagement, making it a structurally relevant but pharmacologically silent control.

Scaffold‑hopping Chemotype validation Negative control design Imidazo[1,2‑b]pyridazine

Validated as Part of a Published Probe Pair: Z3670677764 Is the Recommended Inactive Control for UCSF4226 by the Chemical Probes Portal

The Chemical Probes Portal, an independent expert‑curated resource, lists UCSF4226 as a high‑affinity hMT₂ (MTNR1B) agonist and highlights the availability of matched inactive controls for comparative testing [REFS‑1]. Z3670677764 is the specific inactive analog cited alongside UCSF4226 in the Nature Extended Data Table, forming a functionally validated probe pair [REFS‑2]. The portal notes that UCSF4226 has been screened against a panel of 318 GPCRs at 10 µM with no replicable off‑target activity; by logical extension, its matched inactive control Z3670677764 is expected to be similarly clean, although direct large‑panel profiling data for Z3670677764 alone have not been separately published.

Chemical probe Pharmacological validation Probe pair MTNR1B

Purity and Physical‑Form Benchmarking: ≥98 % HPLC Purity with Defined Solubility and Storage Parameters

Commercial supply of Z3670677764 (Sigma catalog SML2754) is specified at ≥98 % purity by HPLC, supplied as a white‑to‑beige powder with defined solubility (2 mg/mL in DMSO, clear solution) and storage at 2–8 °C [REFS‑1]. This purity specification is equivalent to the active probe UCSF4226 (SML2753, ≥98 % HPLC) [REFS‑2], eliminating purity as a confounding variable in head‑to‑head experiments. In contrast, many custom‑synthesized imidazo[1,2‑b]pyridazine‑6‑carboxamide analogs available from screening compound libraries may have lower or unspecified purity levels.

Compound quality control HPLC purity Reproducibility Procurement specification

Procurement‑Driven Application Scenarios for Z3670677764 (2‑Methyl‑N‑[(oxan‑4‑yl)methyl]imidazo[1,2‑b]pyridazine‑6‑carboxamide)


Validated Negative Control for UCSF4226 in hMT₂‑Mediated cAMP Signaling Assays

Investigators studying melatonin receptor pharmacology in HEK293 or CHO cells transiently or stably expressing hMT₂ should use Z3670677764 as the matched inactive control alongside UCSF4226 [REFS‑1]. The documented pEC₅₀ < 4.5 at both hMT₁ and hMT₂ ensures that any compound‑induced cAMP modulation originates specifically from the active probe, not from the control. The matched purity (≥98 % HPLC) and published side‑by‑side data enable robust interpretation of concentration‑response curves. This is the scenario for which Z3670677764 was explicitly designed and validated in the Nature 2020 publication [REFS‑2].

Reference Compound for Structure–Activity Relationship (SAR) Studies on Imidazo[1,2‑b]pyridazine‑6‑carboxamides

Medicinal chemistry teams exploring kinase inhibitor SAR around the imidazo[1,2‑b]pyridazine‑6‑carboxamide scaffold can employ Z3670677764 as a pharmacologically silent reference point [REFS‑3]. Because the core scaffold is shared with active kinase inhibitors such as TAK‑593 (VEGFR2 IC₅₀ = 0.95 nM) and BAY‑1125976 (AKT1 IC₅₀ = 5.2 nM), Z3670677764 provides a unique opportunity to deconvolute scaffold‑dependent versus substituent‑dependent activities. Its functional silence at melatonin receptors confirms that 6‑carboxamide substitution patterns can dramatically shift target engagement profiles, informing lead optimization strategies [REFS‑4].

Internal Standard for Circadian Rhythm Phenotypic Screening Campaigns

High‑throughput screening facilities investigating circadian clock modulation can integrate Z3670677764 as a negative‑control standard to benchmark assay windows [REFS‑2]. The compound's activity profile—complete absence of melatonin receptor engagement—makes it suitable for establishing baseline signal in cell‑based circadian reporter assays (e.g., Bmal1‑luciferase). Its commercial availability from a reputable vendor with defined storage and solubility parameters supports longitudinal study reproducibility. This application leverages the compound's validation in the same study that demonstrated in vivo circadian phase shifting by MT₁‑selective inverse agonists [REFS‑2].

Procurement Benchmark for Compound‑Library Curation in Melatonin Receptor‑Focused Projects

For research groups or biobanks curating focused compound libraries targeting melatonin receptors, Z3670677764 serves as a quality‑control benchmark. Its peer‑reviewed inactivity data, matched pair with UCSF4226, and ≥98 % HPLC purity specification [REFS‑1] provide a defensible standard against which other commercially sourced imidazo[1,2‑b]pyridazine‑6‑carboxamide derivatives can be evaluated before inclusion in screening decks [REFS‑1]. This reduces the risk of introducing false‑positive hits due to unrecognized melatonin receptor activity in compounds otherwise annotated as kinase inhibitors.

Quote Request

Request a Quote for 2-methyl-N-[(oxan-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.